molecular formula C27H27N3O6 B4923252 ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate

ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate

Numéro de catalogue B4923252
Poids moléculaire: 489.5 g/mol
Clé InChI: RGZBEFJLIKVGHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate, also known as EMB-001, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in the field of cancer research. EMB-001 is a small molecule inhibitor that targets the interaction between two proteins, MDM2 and p53, which are known to play a critical role in the regulation of cell growth and apoptosis.

Mécanisme D'action

Ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate works by binding to a specific pocket on the surface of MDM2, which prevents the protein from interacting with p53. This, in turn, leads to the activation of the p53 pathway and subsequent induction of apoptosis in cancer cells. ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate has been shown to be highly selective for MDM2 and does not interact with other proteins in the p53 pathway.
Biochemical and Physiological Effects:
ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate has been shown to have several biochemical and physiological effects on cancer cells. The compound induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate has also been shown to inhibit the migration and invasion of cancer cells, which is critical for the metastasis of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate is its high selectivity for MDM2, which reduces the risk of off-target effects. The compound has also been shown to be effective in inhibiting the growth of various types of cancer cells. However, one of the limitations of ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate is its low solubility, which can make it difficult to administer in vivo.

Orientations Futures

Several future directions can be explored for the development of ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its solubility and bioavailability. Another potential direction is the development of combination therapies that target multiple pathways in cancer cells. Additionally, the efficacy of ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate can be further evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent for cancer.
In conclusion, ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate is a promising compound that has shown potential in the field of cancer research. The compound's ability to inhibit the interaction between MDM2 and p53 makes it a promising therapeutic agent for the treatment of various types of cancer. Further studies are needed to optimize the compound's pharmacokinetic properties and evaluate its efficacy in preclinical and clinical studies.

Méthodes De Synthèse

The synthesis of ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate involves a multi-step process that requires the use of several reagents and solvents. The first step involves the preparation of 4-methoxybenzoyl chloride, which is then reacted with N-(2-aminoethyl)benzamide to form the intermediate compound. The intermediate is then reacted with N-(tert-butoxycarbonyl)-beta-alanine and ethyl 4-aminobenzoate to form the final product, ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate.

Applications De Recherche Scientifique

Ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the interaction between MDM2 and p53, which leads to the activation of the p53 pathway and subsequent induction of apoptosis in cancer cells. Several studies have demonstrated the efficacy of ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer.

Propriétés

IUPAC Name

ethyl 4-[3-[[2-[(4-methoxybenzoyl)amino]benzoyl]amino]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O6/c1-3-36-27(34)19-8-12-20(13-9-19)29-24(31)16-17-28-26(33)22-6-4-5-7-23(22)30-25(32)18-10-14-21(35-2)15-11-18/h4-15H,3,16-17H2,1-2H3,(H,28,33)(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZBEFJLIKVGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[3-[[2-[(4-methoxybenzoyl)amino]benzoyl]amino]propanoylamino]benzoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.